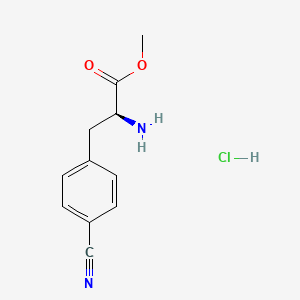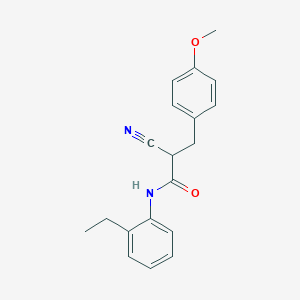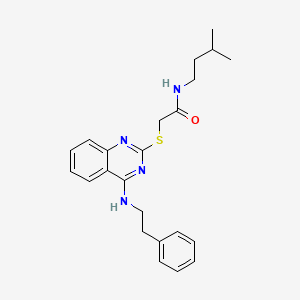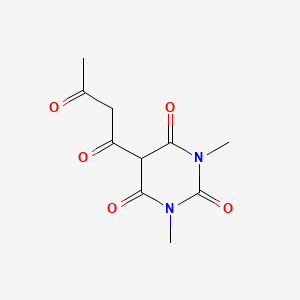
6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidinedione derivative with a piperazine ring attached. Piperazine rings are common in pharmaceutical compounds and have a wide range of biological activities . Pyrimidinediones, also known as barbiturates, are often used in medicine for their sedative and hypnotic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, followed by acylation to attach the benzyloxyacetyl group . The pyrimidinedione could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidinedione ring, a piperazine ring, and a benzyloxyacetyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The piperazine ring might be susceptible to reactions with acids or bases, and the carbonyl groups in the pyrimidinedione ring could potentially undergo condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Heterocyclic Transformations and Synthetic Applications
Research has demonstrated the utility of related heterocyclic compounds in facilitating transformations critical for the synthesis of complex molecules. For instance, Singh et al. (1992) explored heterocyclic transformations, revealing a facile transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to various uracils and pyrimidine derivatives, underlining the synthetic versatility of these compounds Singh, Aggarwal, & Kumar, 1992. Similarly, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic activities from related structures, showcasing the potential of these molecules in drug development Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Pharmacological Potential
Diketopiperazine derivatives have been isolated with modest to potent antivirus activities, as shown by Wang et al. (2013), who isolated new derivatives from marine-derived actinomycete Streptomyces sp. FXJ7.328, displaying potential as antiviral agents Wang et al., 2013. This illustrates the pharmacological promise of piperazine-based compounds in combating viral infections.
Anticonvulsant and Antiproliferative Activities
Piperazine derivatives have been evaluated for their anticonvulsant and antiproliferative activities. Saab et al. (2013) tested piperazine derivatives against human chronic myelogenous leukemia, demonstrating the potential of these compounds in cancer therapy Saab, Dobmeier, Koenig, Fabri, Finotti, Borgatti, Lampronti, Bernardi, Efferth, & Gambari, 2013. Obniska et al. (2015) synthesized and evaluated new amides derived from pyrrolidine-2,5-dione for anticonvulsant activity, highlighting the therapeutic potential in neurological disorders Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-6-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-20-16(23)11-15(19-18(20)25)21-7-9-22(10-8-21)17(24)13-26-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZYLAWRSMFIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2691509.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)

